N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, along with phenyl and piperidinyl substituents.
Properties
Molecular Formula |
C23H24N6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-17-10-6-7-13-20(17)25-21-19-16-24-29(18-11-4-2-5-12-18)22(19)27-23(26-21)28-14-8-3-9-15-28/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3,(H,25,26,27) |
InChI Key |
UWLFSDCKDLBRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the phenyl and piperidinyl groups: These groups can be introduced through substitution reactions using reagents like phenylboronic acid and piperidine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds have a similar fused heterocyclic system but differ in the nature of the substituents and their biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused heterocyclic core and are known for their therapeutic potential in various diseases.
Piperidine derivatives: These compounds contain the piperidine moiety and are widely used in drug design and development due to their pharmacological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
